4-Fluorobenzaldehyde-2,3,5,6-D4
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Overview
Description
4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of 4-Fluorobenzaldehyde. The incorporation of deuterium atoms into the molecular structure makes it a valuable tool in various scientific research fields, particularly in the study of pharmacokinetics and metabolic processes .
Scientific Research Applications
4-Fluorobenzaldehyde-2,3,5,6-D4 is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Used in the development of deuterated drugs to improve pharmacokinetic profiles and reduce metabolic degradation.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced stability and performance .
Safety and Hazards
Mechanism of Action
Target of Action
4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction , which have various biological targets depending on their structure.
Mode of Action
It’s known that the fluorine in fluorobenzaldehydes can be replaced via oxidation reaction . This property allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds , which can affect various biochemical pathways depending on their structure.
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds , which can have various molecular and cellular effects depending on their structure.
Action Environment
It’s known that the properties of fluorobenzaldehydes can be influenced by various factors, such as temperature and solvent .
Biochemical Analysis
Biochemical Properties
It is known that fluorobenzaldehyde, the parent compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these compounds have antimicrobial properties .
Molecular Mechanism
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the reaction process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of specialized equipment and deuterated reagents is essential to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: Conversion to 4-Fluorobenzoic acid.
Reduction: Formation of 4-Fluorobenzyl alcohol.
Substitution: Reactions involving the replacement of the fluorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.
2,3,5,6-Tetradeuterio-4-fluorobenzyl alcohol: A reduced form of 4-Fluorobenzaldehyde-2,3,5,6-D4.
4-Fluorobenzoic acid: An oxidized form of this compound
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and drug development. The deuterium atoms help in tracking the compound’s behavior in biological systems and can lead to the development of drugs with improved stability and efficacy .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXIWFBQSVDPP-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.